(3R)-3-[4-[[5-[(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methyl]thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid
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Overview
Description
Preparation Methods
The synthesis of LY2922470 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a spiropiperidine or tetrahydroquinoline acid derivative, followed by modifications to enhance selectivity and potency . Industrial production methods for LY2922470 are designed to optimize yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
LY2922470 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
LY2922470 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study GPR40 agonists and their interactions with other molecules.
Biology: Investigated for its role in modulating insulin secretion and glucose metabolism.
Medicine: Explored as a potential therapeutic agent for type 2 diabetes mellitus and ischemic stroke.
Industry: Utilized in the development of new drugs targeting GPR40 and related pathways.
Mechanism of Action
LY2922470 exerts its effects by binding to and activating GPR40, which is highly expressed in pancreatic beta cells. This activation leads to the amplification of insulin secretion in the presence of elevated glucose levels. The compound also influences other pathways, such as the release of glucagon-like peptide-1 (GLP-1), which further enhances its glucose-lowering effects .
Comparison with Similar Compounds
LY2922470 is compared with other GPR40 agonists, such as LY2881835 and LY2922083. While all these compounds share the ability to enhance insulin secretion, LY2922470 is unique in its potent and selective activation of GPR40, leading to more pronounced and durable effects on glucose levels . Additionally, LY2922470 has shown potential neuroprotective effects, which are not as prominent in other similar compounds .
Similar compounds include:
- LY2881835
- LY2922083
- AM1638
These compounds share structural similarities and target the same receptor but differ in their pharmacokinetic properties and therapeutic potential .
Properties
Molecular Formula |
C28H29NO4S |
---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
(3R)-3-[4-[[5-[(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methyl]thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid |
InChI |
InChI=1S/C28H29NO4S/c1-3-6-22(17-27(30)31)20-10-12-23(13-11-20)33-19-25-15-14-24(34-25)18-29-16-5-8-21-7-4-9-26(32-2)28(21)29/h4,7,9-15,22H,5,8,16-19H2,1-2H3,(H,30,31)/t22-/m1/s1 |
InChI Key |
VJVDLRVFJTVWEO-JOCHJYFZSA-N |
Isomeric SMILES |
CC#C[C@H](CC(=O)O)C1=CC=C(C=C1)OCC2=CC=C(S2)CN3CCCC4=C3C(=CC=C4)OC |
Canonical SMILES |
CC#CC(CC(=O)O)C1=CC=C(C=C1)OCC2=CC=C(S2)CN3CCCC4=C3C(=CC=C4)OC |
Origin of Product |
United States |
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